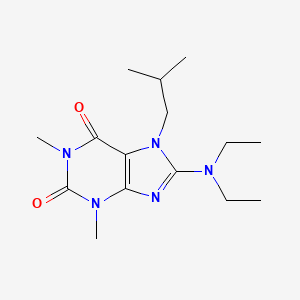
1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have been implicated in various physiological and pathological processes, including inflammation, hypertension, and cardiovascular diseases. Inhibiting sEH activity can lead to an increase in EET levels and thus has the potential to treat these conditions.
Applications De Recherche Scientifique
Chemical Synthesis and Dimerization
The compound showcases significant potential in chemical synthesis and dimerization processes. For instance, research on ureidopyrimidones has highlighted their strong dimerization capabilities via quadruple hydrogen bonding, demonstrating the potential of urea derivatives like the one for constructing supramolecular structures. These findings emphasize the chemical's utility in developing novel materials and molecular assemblies (F. H. Beijer et al., 1998).
Antioxidant Activity
Research into pyrimidinone derivatives has explored their antioxidant properties, highlighting the broader utility of compounds like "1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea" in potential therapeutic applications. Such studies provide a foundation for further exploration into the compound's role in managing oxidative stress and related disorders (S. George et al., 2010).
Microbial Transformation and Degradation
The compound's structural relatives have been studied for their degradation by microorganisms, such as Aspergillus niger, showcasing the environmental and biotechnological implications of urea derivatives in the breakdown of herbicides and potentially harmful chemicals. This research highlights the environmental relevance of such compounds, including their potential role in bioremediation processes (Seema B. Sharma et al., 2012).
Herbicidal Activity
Studies have also examined the herbicidal properties of related tetrahydropyrimidinone compounds, indicating the potential agricultural applications of "1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea" derivatives. Such compounds can act as preemergence herbicides by inhibiting carotenoid biosynthesis, demonstrating their utility in agricultural practices (P. Babczinski et al., 1995).
Anticancer Potential
Furthermore, derivatives of N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity. This underlines the compound's relevance in cancer research and the development of new anticancer agents (V. Guagnano et al., 2011).
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQMXGRWSGNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

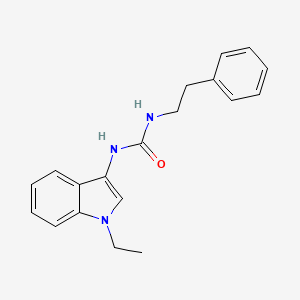
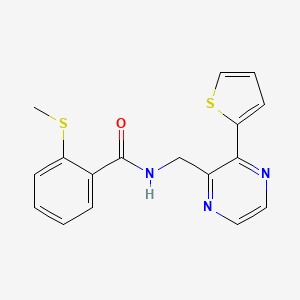
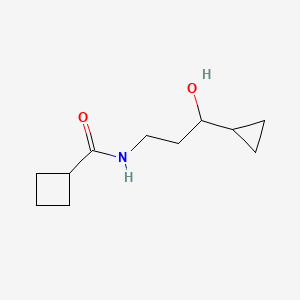

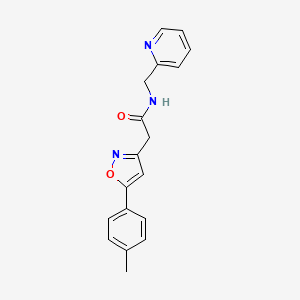
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)
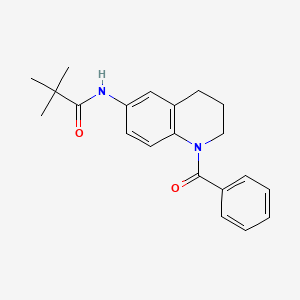
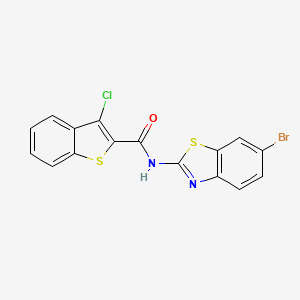
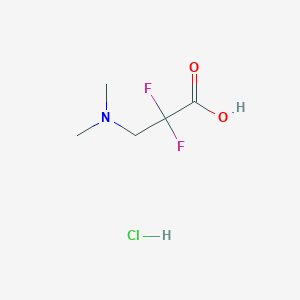
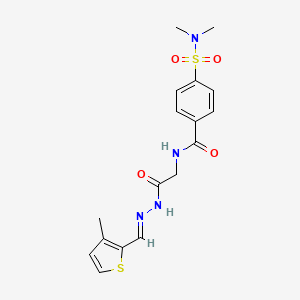
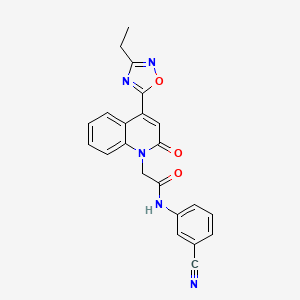
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)
